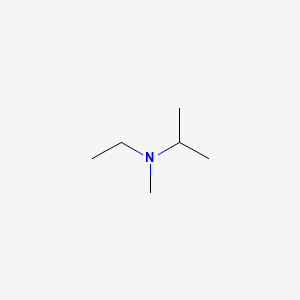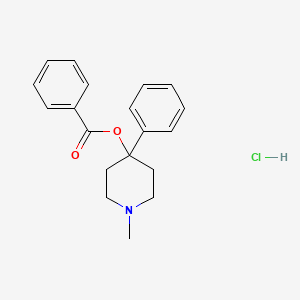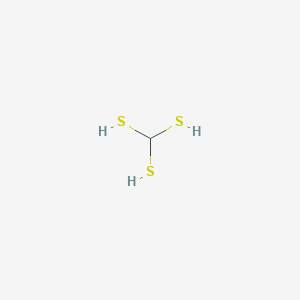
Methanetrithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanetrithiol is an organosulfur compound with the chemical formula CH₄S₃. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its high reactivity due to the presence of three thiol groups (-SH), making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanetrithiol can be synthesized through several methods. One common method involves the reaction of methanethiol with sulfur in the presence of a catalyst. The reaction proceeds as follows:
CH3SH+2S→CH4S3
This reaction typically requires elevated temperatures and pressures to proceed efficiently.
Industrial Production Methods
In an industrial setting, this compound is produced by the direct reaction of methanethiol with elemental sulfur. The process is carried out in a controlled environment to ensure the safety and purity of the product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methanetrithiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and sulfonic acids.
Reduction: It can be reduced to form simpler thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides (R-X) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO₃H).
Reduction: Simpler thiols (R-SH).
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Methanetrithiol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: this compound is studied for its role in biological systems, including its potential as an antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
Methanetrithiol exerts its effects through its thiol groups, which are highly reactive. These groups can form disulfide bonds with other molecules, altering their structure and function. This reactivity makes this compound a powerful reducing agent and nucleophile. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with one -SH group.
Ethanethiol (C₂H₅SH): Another simple thiol with a similar structure.
Dimethyl disulfide (CH₃SSCH₃): A disulfide compound formed from the oxidation of methanethiol.
Uniqueness
Methanetrithiol is unique due to its three thiol groups, which confer higher reactivity compared to simpler thiols like methanethiol and ethanethiol. This makes it particularly useful in reactions requiring multiple thiol functionalities.
Properties
CAS No. |
36069-03-1 |
|---|---|
Molecular Formula |
CH4S3 |
Molecular Weight |
112.2 g/mol |
IUPAC Name |
methanetrithiol |
InChI |
InChI=1S/CH4S3/c2-1(3)4/h1-4H |
InChI Key |
WNIMPVMSRDFHTD-UHFFFAOYSA-N |
Canonical SMILES |
C(S)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


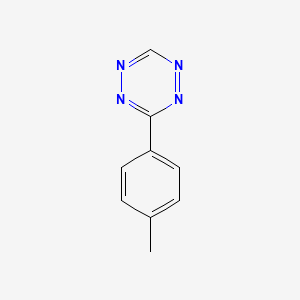
![2,4-Dimethyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14665142.png)
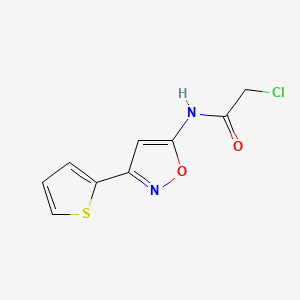

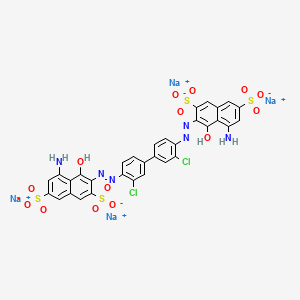

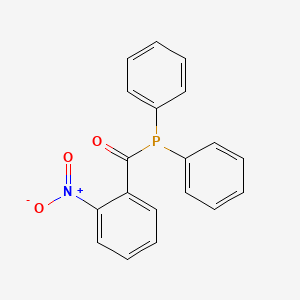
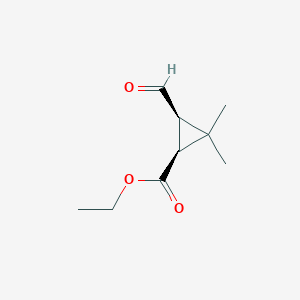


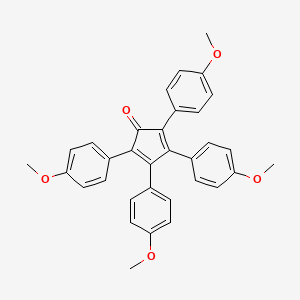
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
